N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13460047
Molecular Formula: C12H21N3O2
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21N3O2 |
|---|---|
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8,13H2,1H3/t11-/m0/s1 |
| Standard InChI Key | RSNNRDBLHKCUIL-NSHDSACASA-N |
| Isomeric SMILES | CC(=O)N([C@H]1CCCN(C1)C(=O)CN)C2CC2 |
| SMILES | CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN |
| Canonical SMILES | CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN |
Introduction
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a complex organic compound featuring a piperidine ring substituted with an amino-acetyl group and linked to a cyclopropyl group via an acetamide moiety. This compound is of interest in medicinal chemistry due to its unique structural properties, which may influence its biological activity.
Synthesis Steps:
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Formation of Piperidine Ring: This involves the synthesis of the piperidine core, often through cyclization reactions.
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Introduction of Amino-Acetyl Group: This step involves the attachment of the amino-acetyl moiety to the piperidine ring.
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Attachment of Cyclopropyl Group: The final step involves linking the cyclopropyl group to the acetamide nitrogen.
Biological Activity and Potential Applications
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is being studied for its potential biological activities, particularly in the context of neurological disorders. Its structure suggests it could interact with neurotransmitter receptors, similar to other compounds with piperidine and acetamide moieties.
Potential Targets:
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Serotonin Receptors: Compounds with similar structures have shown activity at serotonin receptors, which are crucial in treating mood disorders.
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Dopamine Receptors: Interaction with dopamine receptors could be relevant for treating conditions like Parkinson's disease.
Chemical Stability:
The stability of N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is influenced by its chemical structure. The presence of the cyclopropyl group and the acetamide linkage contributes to its stability under standard conditions.
Research Findings and Future Directions
Research on N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is ongoing, with a focus on its pharmacological properties and potential therapeutic applications. Further studies are needed to fully elucidate its biological activity and to explore its potential as a drug candidate.
Future Research Directions:
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In Vivo Studies: Conducting in vivo studies to assess the compound's efficacy and safety in animal models.
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Pharmacokinetic Analysis: Investigating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and selectivity.
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